molecular formula C13H20N2O B13723009 5-Amino-1-(cyclohexylmethyl)-3-methylpyridin-2(1H)-one

5-Amino-1-(cyclohexylmethyl)-3-methylpyridin-2(1H)-one

Katalognummer: B13723009
Molekulargewicht: 220.31 g/mol
InChI-Schlüssel: ZOJUXBKKHYBMPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-1-(cyclohexylmethyl)-3-methylpyridin-2(1H)-one is a heterocyclic compound that features a pyridinone core substituted with an amino group, a cyclohexylmethyl group, and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(cyclohexylmethyl)-3-methylpyridin-2(1H)-one typically involves the following steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and an amine.

    Introduction of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced via an alkylation reaction using cyclohexylmethyl halide and a base.

    Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the pyridinone core or the cyclohexylmethyl group, potentially leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

5-Amino-1-(cyclohexylmethyl)-3-methylpyridin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can serve as a probe or ligand in biological studies to investigate enzyme interactions or receptor binding.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of 5-Amino-1-(cyclohexylmethyl)-3-methylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which can influence its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Amino-1-(phenylmethyl)-3-methylpyridin-2(1H)-one: Similar structure with a phenylmethyl group instead of a cyclohexylmethyl group.

    5-Amino-1-(cyclohexylmethyl)-3-ethylpyridin-2(1H)-one: Similar structure with an ethyl group instead of a methyl group.

    5-Amino-1-(cyclohexylmethyl)-3-methylpyridin-4(1H)-one: Similar structure with the amino group at a different position on the pyridinone ring.

Uniqueness

5-Amino-1-(cyclohexylmethyl)-3-methylpyridin-2(1H)-one is unique due to the specific combination of substituents on the pyridinone core. The presence of the cyclohexylmethyl group imparts distinct steric and electronic properties, which can influence the compound’s reactivity and interactions with other molecules.

Eigenschaften

Molekularformel

C13H20N2O

Molekulargewicht

220.31 g/mol

IUPAC-Name

5-amino-1-(cyclohexylmethyl)-3-methylpyridin-2-one

InChI

InChI=1S/C13H20N2O/c1-10-7-12(14)9-15(13(10)16)8-11-5-3-2-4-6-11/h7,9,11H,2-6,8,14H2,1H3

InChI-Schlüssel

ZOJUXBKKHYBMPI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CN(C1=O)CC2CCCCC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.